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Compound of Interest

Ethyl 4-ethoxy-2-phenylpyrimidine-
Compound Name:
5-carboxylate

Cat. No.: B055507

An In-depth Technical Guide to Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and potential biological significance of Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate. The information is intended to support research and
development efforts in medicinal chemistry and related fields.

Core Compound Information

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b055507?utm_src=pdf-interest
https://www.benchchem.com/product/b055507?utm_src=pdf-body
https://www.benchchem.com/product/b055507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

CAS Number 122773-99-3 [1]

Molecular Formula C15H16N203 [1]

Molecular Weight 272.30 g/mol [1]
ethyl 4-ethoxy-2-

IUPAC Name o
phenylpyrimidine-5-carboxylate
4-Ethoxy-2-phenyl-5-

Synonyms pyrimidinecarboxylic acid ethyl

ester

Physical and Chemical Properties

The following tables summarize the known and predicted physical and chemical properties of
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate.

Experimental Data

Property Value

Melting Point 54-56 °C

Boiling Point 345.3 °C at 760 mmHg
Density 1.153 g/cm3

Predicted Data

Property Value
LogP 2.719
Vapor Pressure 6.21E-05 mmHg at 25°C
Refractive Index 1.545

Spectral Data Analysis
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While a complete set of experimentally-derived spectra for this specific molecule is not readily
available in published literature, the following data for structurally similar pyrimidine derivatives
provide a strong indication of the expected spectral characteristics.

Spectroscopy Expected Peaks and Features

Signals corresponding to the ethyl ester group

(a quartet around 4.0-4.3 ppm and a triplet

around 1.1-1.4 ppm), an ethoxy group (a quartet
IH NMR . pp ). y group (aq

and a triplet), aromatic protons from the phenyl

group (multiplets in the range of 7.2-8.0 ppm),

and a pyrimidine ring proton (a singlet).[2][3][4]

Resonances for the carbonyl carbon of the ester
(around 160-170 ppm), carbons of the

13C NMR pyrimidine and phenyl rings (in the aromatic
region of 100-160 ppm), and aliphatic carbons
of the ethyl and ethoxy groups.[2][3][4]

Characteristic absorption bands for C=0
stretching of the ester (around 1700-1730
FT-IR (KB, com-1) cm~1), C=N and C=C stretching of the
pyrimidine and phenyl rings (in the range of
1400-1650 cm™1), and C-O stretching of the

ester and ether groups.[3][5]

A molecular ion peak corresponding to the

molecular weight (272.30). Fragmentation
Mass Spectrometry (EI) patterns would likely involve the loss of the

ethoxy group, the ethyl ester group, and

cleavage of the pyrimidine ring.[6]

Experimental Protocols

The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate can be approached
through several established methods for pyrimidine ring formation. The Biginelli reaction, a
one-pot cyclocondensation, is a common and efficient method for producing
dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. An
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alternative approach involves the construction of the pyrimidine ring from a substituted amidine

and a three-carbon component.

Proposed Synthesis via a Modified Biginelli-like
Reaction

This protocol is a generalized procedure based on common synthetic routes for similar

pyrimidine derivatives.

Materials:

Benzamidine hydrochloride
Ethyl 2-formyl-3-ethoxyacrylate
A suitable base (e.g., sodium ethoxide or potassium carbonate)

Anhydrous ethanol

Procedure:

To a solution of benzamidine hydrochloride in anhydrous ethanol, add an equimolar amount
of a base (e.g., sodium ethoxide) and stir at room temperature for 30 minutes to generate the
free benzamidine.

To this mixture, add an equimolar amount of ethyl 2-formyl-3-ethoxyacrylate.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer
chromatography (TLC).

After completion, cool the reaction mixture to room temperature and reduce the solvent
volume under reduced pressure.

Pour the residue into ice-cold water and extract the product with a suitable organic solvent
(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude product.
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Purification Protocol

The crude product can be purified using one of the following methods:

» Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g.,
ethanol, isopropanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to
form crystals. Filter the crystals and dry them under vacuum.

o Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the
crude material by column chromatography on silica gel, using a suitable eluent system (e.g.,
a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of
biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Many
of these activities are attributed to their ability to act as kinase inhibitors.

Given its structure as a 2-phenylpyrimidine derivative, Ethyl 4-ethoxy-2-phenylpyrimidine-5-
carboxylate is a candidate for investigation as a kinase inhibitor. Kinases are key regulators of
cellular signaling pathways, and their dysregulation is implicated in numerous diseases,
particularly cancer.

Hypothetical Mechanism of Action: Inhibition of Bruton's
Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling
pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK
signaling is a hallmark of various B-cell malignancies. Several 2-phenylpyrimidine derivatives
have been identified as potent BTK inhibitors.[7] A plausible mechanism of action for Ethyl 4-
ethoxy-2-phenylpyrimidine-5-carboxylate could involve the inhibition of BTK, leading to the
downstream suppression of pro-survival signals.
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Hypothetical Inhibition of BTK Signaling Pathway
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Caption: Hypothetical inhibition of the BTK signaling pathway by Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate acts as a
kinase inhibitor, a standard in vitro kinase assay can be performed.

Experimental Workflow for Kinase Inhibition Assay

Prepare Reagents:
- Kinase (e.g., BTK)
- Substrate
- ATP
- Test Compound

!

Incubate Kinase, Substrate,
ATP, and Test Compound

l

Detect Kinase Activity
(e.g., Phosphorylation)
using Luminescence or Fluorescence

l

Data Analysis:
Calculate ICso Value

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Conclusion

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate belongs to a class of heterocyclic
compounds with significant potential in drug discovery and development. Its structural features
suggest a likelihood of biological activity, particularly as a kinase inhibitor. This technical guide
provides a foundational understanding of its properties and a framework for its synthesis and
further investigation. Researchers are encouraged to use this information as a starting point for
exploring the therapeutic potential of this and related pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbht.com [scbt.com]
e 2.rsc.org [rsc.org]
e 3.rsc.org [rsc.org]
e 4.rsc.org [rsc.org]

o 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-
Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-
Carboxylate by ab Initio Density Functional Method — Oriental Journal of Chemistry
[orientjchem.org]

e 6. article.sapub.org [article.sapub.org]

o 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as
potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-ethoxy-2-
phenylpyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055507#physical-and-chemical-properties-of-ethyl-4-
ethoxy-2-phenylpyrimidine-5-carboxylate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b055507?utm_src=pdf-body
https://www.benchchem.com/product/b055507?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate-122773-99-3
https://www.rsc.org/suppdata/c6/ra/c6ra22791k/c6ra22791k1.pdf
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.rsc.org/suppdata/d4/nj/d4nj00285g/d4nj00285g1.pdf
http://www.orientjchem.org/vol33no2/spectral-characterization-and-vibrational-assignments-of-ethyl-4-3-23-dihydrobenzofuran-5-carboxamidophenyl-6-methyl-2-oxo-1234-tetrahydropyrimidine-5-carboxylate-by-ab-initio-density-function/
http://www.orientjchem.org/vol33no2/spectral-characterization-and-vibrational-assignments-of-ethyl-4-3-23-dihydrobenzofuran-5-carboxamidophenyl-6-methyl-2-oxo-1234-tetrahydropyrimidine-5-carboxylate-by-ab-initio-density-function/
http://www.orientjchem.org/vol33no2/spectral-characterization-and-vibrational-assignments-of-ethyl-4-3-23-dihydrobenzofuran-5-carboxamidophenyl-6-methyl-2-oxo-1234-tetrahydropyrimidine-5-carboxylate-by-ab-initio-density-function/
http://www.orientjchem.org/vol33no2/spectral-characterization-and-vibrational-assignments-of-ethyl-4-3-23-dihydrobenzofuran-5-carboxamidophenyl-6-methyl-2-oxo-1234-tetrahydropyrimidine-5-carboxylate-by-ab-initio-density-function/
http://article.sapub.org/10.5923.j.ijmc.20140404.03.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6390688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6390688/
https://www.benchchem.com/product/b055507#physical-and-chemical-properties-of-ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b055507#physical-and-chemical-properties-of-ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b055507#physical-and-chemical-properties-of-ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate
https://www.benchchem.com/product/b055507#physical-and-chemical-properties-of-ethyl-4-ethoxy-2-phenylpyrimidine-5-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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